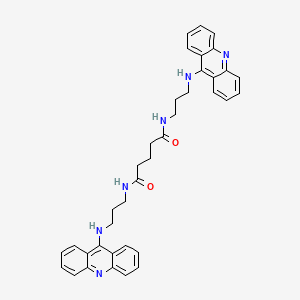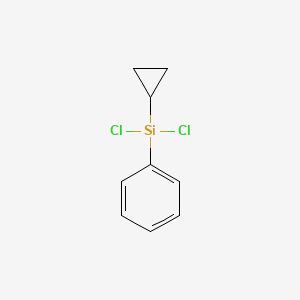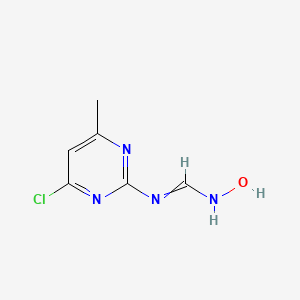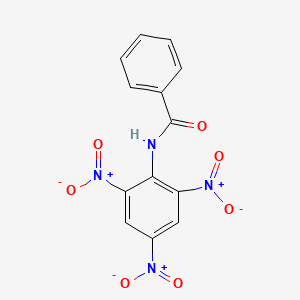
Benzamide, N-(2,4,6-trinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzamide derivatives. One common method includes the reaction of benzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenyl ring.
Industrial Production Methods
Industrial production of Benzamide, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential explosiveness of the product.
化学反应分析
Types of Reactions
Benzamide, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of aminobenzamide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzamide derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
科学研究应用
Benzamide, N-(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, including explosives and propellants, due to its high nitrogen content and energetic properties.
作用机制
The mechanism of action of Benzamide, N-(2,4,6-trinitrophenyl)- involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of cellular pathways and the induction of biological effects such as apoptosis or inhibition of cell proliferation.
相似化合物的比较
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar trinitrophenyl structure.
Nitrobenzene: An aromatic compound with a single nitro group, used as a precursor in the synthesis of aniline and other chemicals.
Uniqueness
Benzamide, N-(2,4,6-trinitrophenyl)- is unique due to its combination of a benzamide group with a trinitrophenyl moiety, resulting in a compound with distinct chemical and physical properties. Its high nitrogen content and potential for various chemical reactions make it valuable in both research and industrial applications.
属性
CAS 编号 |
97661-74-0 |
|---|---|
分子式 |
C13H8N4O7 |
分子量 |
332.22 g/mol |
IUPAC 名称 |
N-(2,4,6-trinitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(8-4-2-1-3-5-8)14-12-10(16(21)22)6-9(15(19)20)7-11(12)17(23)24/h1-7H,(H,14,18) |
InChI 键 |
NXZRMHHKKKQHEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
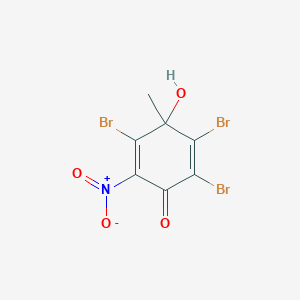
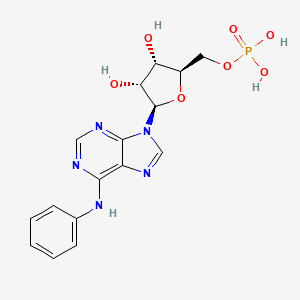

![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)
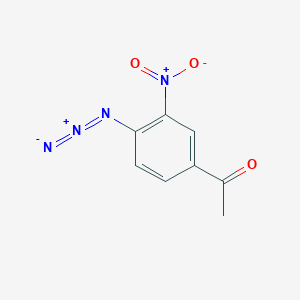


![N-[4-(4-Aminophenoxy)phenyl]-N'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14327244.png)


